tert-Butylmalononitrile

説明

The exact mass of the compound tert-Butylmalononitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butylmalononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butylmalononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

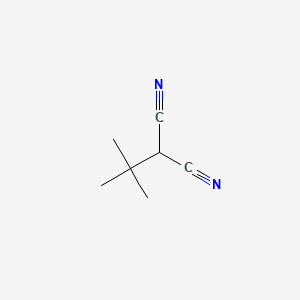

Structure

3D Structure

特性

IUPAC Name |

2-tert-butylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJPHMQZSDKRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194946 | |

| Record name | t-Butylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-60-0 | |

| Record name | t-Butylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylmalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butylmalononitrile (CAS 4210-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylmalononitrile, with the CAS number 4210-60-0, is a substituted malononitrile derivative featuring a sterically demanding tert-butyl group.[1] This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates.[2][3] Its chemical reactivity is primarily centered around the acidic methylene proton and the two nitrile functionalities, making it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and known applications, with a focus on technical details relevant to laboratory and research settings.

Physicochemical Properties

tert-Butylmalononitrile is typically a colorless to pale yellow liquid or a white to green crystalline solid, its physical state being dependent on purity and ambient temperature.[1][2] It is soluble in polar organic solvents such as methanol.[4][5]

| Property | Value | Source |

| CAS Number | 4210-60-0 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [6] |

| Molecular Weight | 122.17 g/mol | [6] |

| Melting Point | 84 °C | [4][5] |

| Boiling Point | 80-85 °C (at 7 Torr) | [4][5][7] |

| Density (Predicted) | 0.930 ± 0.06 g/cm³ | [4][5] |

| Appearance | White to orange to green powder to crystalline solid. | [4][5] |

| Solubility | Soluble in Methanol. | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tert-butylmalononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃):

-

δ 3.42 (s, 1H, CH)

-

δ 1.24 (s, 9H, C(CH₃)₃)

Note: The singlet at 3.42 ppm corresponds to the methine proton, while the singlet at 1.24 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

-

Infrared (IR) Spectroscopy

While a specific spectrum for tert-butylmalononitrile is not available, the characteristic absorption bands would include:

-

C-H stretching: Just below 3000 cm⁻¹ for the tert-butyl group.

-

C≡N stretching: A sharp, medium-intensity band in the region of 2250-2200 cm⁻¹. The presence of two nitrile groups may influence the intensity and position of this band.

-

C-H bending: Around 1470 cm⁻¹ and 1370 cm⁻¹ for the tert-butyl group.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data and fragmentation patterns for tert-butylmalononitrile are not extensively documented in the available literature. For a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 122. A prominent fragment would likely be the loss of a methyl group (M-15) to form a stable tertiary carbocation, resulting in a peak at m/z = 107. Another significant fragmentation pathway could involve the loss of the tert-butyl group, leading to a peak at m/z = 65.

Synthesis

Experimental Protocol: Synthesis of tert-Butylmalononitrile

A common method for the synthesis of tert-butylmalononitrile involves the alkylation of malononitrile with a tert-butyl halide. The following protocol is based on a reported procedure.[5]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for tert-Butylmalononitrile.

Materials:

-

Malononitrile

-

tert-Butyl bromide

-

Aluminum chloride (AlCl₃)

-

Nitromethane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve aluminum chloride (1.1 equivalents) in nitromethane.

-

To this solution, add malononitrile (1.0 equivalent).

-

Maintain the temperature of the reaction mixture between -15 and -20 °C and add tert-butyl bromide (1.6 equivalents) dropwise over a period of 30-45 minutes.

-

Allow the reaction mixture to warm to 0-5 °C and maintain this temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% ethyl acetate in hexane eluent. Add more tert-butyl bromide if the reaction is incomplete.

-

After approximately 15 hours, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

-

Extract the mixture with methylene chloride.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic solution under vacuum to yield tert-butylmalononitrile. The product can often be used in the next step without further purification.[5]

Expected Yield: Approximately 70%.[5]

Chemical Reactivity and Applications

tert-Butylmalononitrile is a valuable intermediate in organic synthesis. The presence of the electron-withdrawing nitrile groups makes the central methine proton acidic, allowing for deprotonation and subsequent reaction with various electrophiles. The nitrile groups themselves can also participate in cycloaddition reactions and can be hydrolyzed or reduced to other functional groups.

While specific, detailed experimental protocols for its application are not widely published, its use as a building block for pharmaceuticals, agrochemicals, and in coordination chemistry has been noted.[2] Malononitrile and its derivatives are known to be precursors for the synthesis of a wide range of heterocyclic compounds.

Biological Activity

There is currently a lack of publicly available information regarding the specific biological activities or signaling pathways associated with tert-butylmalononitrile. However, the broader class of malononitrile derivatives has been investigated for various biological effects. Some substituted malononitriles have been reported to exhibit cytotoxic properties against different cancer cell lines.[4] The biological activity of such compounds is highly dependent on the nature of the substituents. Given the general toxicity of nitriles, tert-butylmalononitrile should be handled with appropriate safety precautions.

Safety and Handling

tert-Butylmalononitrile is classified as toxic if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.

Hazard Statements:

-

H301: Toxic if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only in a well-ventilated area.

-

Store locked up.

-

Store under an inert atmosphere as the compound may be air and moisture sensitive.

First Aid:

-

If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

tert-Butylmalononitrile is a useful synthetic intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While its direct biological applications are not well-documented, its role as a precursor in the synthesis of potentially bioactive molecules makes it a compound of interest for researchers in drug discovery and materials science. Due to its toxicity, all handling and experimental procedures should be conducted with appropriate safety measures in place. Further research into the reaction chemistry and potential biological effects of this compound could open up new avenues for its application.

References

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. media.neliti.com [media.neliti.com]

- 4. Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Malononitrile is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butylmalononitrile

This guide provides a comprehensive overview of the melting and boiling points of tert-Butylmalononitrile, including a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Data

The melting and boiling points of tert-Butylmalononitrile are critical parameters for its handling, purification, and application in various chemical processes. These properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 84 °C | Standard atmospheric pressure |

| Boiling Point | 80-85 °C | At a pressure of 7 Torr[1][2] |

Experimental Protocols

Synthesis of tert-Butylmalononitrile

The following protocol describes the synthesis of tert-Butylmalononitrile from malononitrile and tert-butyl bromide.[2]

Materials:

-

Aluminum chloride (14.5 g, 100 mmol)

-

Nitromethane (40 mL)

-

Malononitrile (6.6 g, 100 mmol)

-

tert-Butyl bromide (22 g, 160 mmol)

-

Saturated sodium bicarbonate solution

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

The reaction is conducted under a nitrogen atmosphere.

-

A solution of aluminum chloride in nitromethane is prepared.

-

Malononitrile is added to the solution.

-

The reaction mixture is cooled to a temperature between -15 and -20 °C.

-

tert-Butyl bromide is added dropwise over a period of 30-45 minutes, maintaining the temperature.

-

The reaction mixture is allowed to warm to 0-5 °C and maintained at this temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an eluent of 30% ethyl acetate in hexane. Additional tert-butyl bromide may be added to ensure the reaction goes to completion.

-

After 15 hours, the reaction is worked up by adding a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid produced.

-

The mixture is then extracted with methylene chloride.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under vacuum to yield the crude product.

-

The resulting tert-Butylmalononitrile (yield: 8.5 g, 70%) can be used for subsequent steps without further purification.[2]

Visualized Experimental Workflow

The synthesis of tert-Butylmalononitrile can be visualized as a multi-step process, from the initial reaction to the final product isolation.

Caption: Workflow for the synthesis of tert-Butylmalononitrile.

References

An In-depth Technical Guide on the Solubility of tert-Butylmalononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of tert-Butylmalononitrile, a compound of interest in organic synthesis and pharmaceutical research. A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its molecular structure, a detailed and generalized experimental protocol for the quantitative determination of solubility, and a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers, enabling them to systematically determine the solubility profile of tert-Butylmalononitrile in various solvent systems pertinent to their work.

Introduction to tert-Butylmalononitrile

tert-Butylmalononitrile, with the chemical formula C₇H₁₀N₂, is a dinitrile compound featuring a bulky tert-butyl group attached to the central carbon of a malononitrile core. Its molecular structure, particularly the presence of the polar nitrile groups and the nonpolar, sterically hindering tert-butyl group, dictates its physicochemical properties, including its solubility in different media. Understanding the solubility of tert-Butylmalononitrile is crucial for a variety of applications, including the selection of appropriate solvents for chemical reactions, purification processes such as crystallization, and formulation development.

Solubility Data

A comprehensive search of available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for tert-Butylmalononitrile in a range of organic solvents. The available information is limited and qualitative.

Table 1: Summary of Available Solubility Data for tert-Butylmalononitrile

| Solvent | Chemical Class | Solubility | Notes |

| Methanol | Polar Protic | Soluble[1][2] | No quantitative value has been reported. |

Qualitative Solubility Assessment:

Based on the molecular structure of tert-Butylmalononitrile, a qualitative prediction of its solubility can be made:

-

Polar Aprotic Solvents: Due to the presence of two polar nitrile groups, tert-Butylmalononitrile is expected to exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the nitrile functionalities.

-

Polar Protic Solvents: As indicated by its known solubility in methanol, it is likely to be soluble in other polar protic solvents like ethanol. The bulky tert-butyl group may, however, limit the extent of hydrogen bonding with the solvent compared to smaller malononitrile derivatives.

-

Nonpolar Solvents: The nonpolar tert-butyl group suggests that some degree of solubility in nonpolar solvents like toluene or hexane might be possible, although likely to a lesser extent than in polar solvents. The principle of "like dissolves like" suggests that the polarity of the nitrile groups will be the dominant factor.

It is important to note that these are predictions, and experimental verification is necessary to establish the precise solubility in any given solvent.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the determination of the equilibrium solubility of a solid compound such as tert-Butylmalononitrile in an organic solvent using the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium concentration of tert-Butylmalononitrile in a selected organic solvent at a constant and specified temperature.

Materials:

-

tert-Butylmalononitrile (solid)

-

Selected organic solvent(s) of appropriate purity

-

Thermostatic shaker or agitator

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of tert-Butylmalononitrile of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Generation of a Calibration Curve:

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).

-

Plot the analytical response (e.g., peak area, absorbance) against the known concentrations of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

-

-

Equilibration:

-

Add an excess amount of solid tert-Butylmalononitrile to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the equilibration period is essential to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

If necessary, dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

-

Sample Analysis:

-

Analyze the prepared sample using the same analytical method used for the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of tert-Butylmalononitrile in the analyzed sample.

-

Account for any dilution performed to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A workflow diagram for the experimental determination of solubility.

Conclusion

While there is a notable lack of specific quantitative solubility data for tert-Butylmalononitrile in the public domain, its molecular structure provides a basis for a qualitative assessment of its expected solubility in various organic solvents. This guide offers a comprehensive, generalized experimental protocol that researchers can adopt to systematically and accurately determine the solubility of tert-Butylmalononitrile in solvent systems relevant to their work. The generation of such data will be invaluable for the broader scientific community, aiding in the design and optimization of synthetic routes, purification techniques, and formulation strategies involving this compound.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butylmalononitrile

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for tert-Butylmalononitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecule's structural characteristics.

¹H and ¹³C NMR Spectral Data

Table 1: ¹H NMR Data for tert-Butylmalononitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.42 | Singlet (s) | 1H | CH |

| 1.24 | Singlet (s) | 9H | C(CH ₃)₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Data for tert-Butylmalononitrile

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~112 | Nitrile | C N |

| ~32 | Quaternary | C (CH₃)₃ |

| ~28 | Methyl | C(C H₃)₃ |

| ~23 | Methine | C H(CN)₂ |

Note: This data is predicted and should be used as an estimation. Actual experimental values may vary.

Experimental Protocols

The following sections detail a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as tert-Butylmalononitrile.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing : For a standard ¹H NMR spectrum, weigh approximately 1-5 mg of the sample. For a ¹³C NMR spectrum, a higher concentration is typically required, in the range of 5-30 mg.

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

-

Dissolution : The sample should be fully dissolved to form a homogeneous solution. If necessary, gentle vortexing or sonication can be used to aid dissolution.

-

Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following is a generalized procedure for acquiring NMR spectra using a modern NMR spectrometer.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The spectrometer's field is "locked" onto the deuterium signal of the solvent. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, a small number of scans is usually sufficient.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon appears as a singlet.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to a known standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the structure of tert-Butylmalononitrile and a general workflow for NMR analysis.

Caption: Structure of tert-Butylmalononitrile with ¹H and predicted ¹³C NMR assignments.

Caption: A generalized workflow for conducting NMR experiments and data analysis.

Spectroscopic Analysis of tert-Butylmalononitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of tert-butylmalononitrile using infrared (IR) spectroscopy and mass spectrometry (MS). Due to the unavailability of experimental spectra in public databases, this guide presents a detailed prediction of the spectral data based on the analysis of structurally related compounds, including malononitrile, tert-butyl cyanide, and 2,2-dimethylmalononitrile. Furthermore, it outlines detailed experimental protocols for acquiring IR and MS data for a solid organic compound like tert-butylmalononitrile and visualizes the analytical workflow and predicted fragmentation pathways.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The predicted IR spectrum of tert-butylmalononitrile is expected to exhibit characteristic absorption bands corresponding to its nitrile and tert-butyl functionalities.

Table 1: Predicted Characteristic IR Absorption Bands for tert-Butylmalononitrile

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale |

| ~2250 | C≡N stretch | Strong, Sharp | The nitrile group (C≡N) typically shows a strong and sharp absorption in the 2260-2240 cm⁻¹ region. This is a highly characteristic peak for nitriles. |

| 2970-2950 | C-H stretch (tert-butyl) | Strong | Asymmetric stretching of the C-H bonds in the methyl groups of the tert-butyl moiety. |

| 2870 | C-H stretch (tert-butyl) | Medium | Symmetric stretching of the C-H bonds in the methyl groups of the tert-butyl moiety. |

| ~1470 | C-H bend (tert-butyl) | Medium | Asymmetric bending (scissoring) of the C-H bonds in the methyl groups. |

| ~1370 | C-H bend (tert-butyl) | Medium | Symmetric bending (umbrella) of the C-H bonds in the methyl groups. This can sometimes appear as a doublet. |

| ~1260 | C-C skeletal (tert-butyl) | Medium | Skeletal vibrations of the quaternary carbon and the attached methyl groups. |

| ~1210 | C-C skeletal (tert-butyl) | Medium | Skeletal vibrations of the quaternary carbon and the attached methyl groups. |

Predicted Mass Spectrometry (MS) Analysis

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and structural fragments of a compound. The mass spectrum of tert-butylmalononitrile is predicted to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the tert-butyl group and the malononitrile backbone.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of tert-Butylmalononitrile

| m/z Ratio | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |

| 122 | [M]⁺ | [C₇H₁₀N₂]⁺ | Low to absent | Molecular ion. May be weak or absent due to the instability of the tertiary carbocation formed upon fragmentation. |

| 107 | [M - CH₃]⁺ | [C₆H₇N₂]⁺ | Medium | Loss of a methyl radical from the tert-butyl group. |

| 66 | [M - C₄H₈]⁺ | [C₃H₂N₂]⁺ | Medium | Loss of isobutylene via a rearrangement process. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | High (likely base peak) | Formation of the stable tert-butyl cation. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Medium | Further fragmentation of the tert-butyl cation or rearrangement and cleavage of the malononitrile backbone. |

Experimental Protocols

The following are detailed protocols for the analysis of a solid organic compound like tert-butylmalononitrile using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid tert-butylmalononitrile.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

tert-Butylmalononitrile sample (solid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

-

Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will subtract the absorbance of the crystal and the ambient atmosphere from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid tert-butylmalononitrile sample onto the center of the ATR crystal using a clean spatula.

-

Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of tert-butylmalononitrile.

Materials and Equipment:

-

Mass spectrometer with an electron ionization (EI) source.

-

Direct insertion probe or a gas chromatograph (GC) for sample introduction.

-

Capillary tubes for solid sample loading.

-

tert-Butylmalononitrile sample (solid).

-

Volatile solvent (optional, for dissolving the sample if using GC).

Procedure for Direct Insertion Probe:

-

Sample Preparation:

-

Load a small amount of the solid tert-butylmalononitrile into a clean capillary tube.

-

-

Instrument Setup:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).

-

Ensure the vacuum in the mass spectrometer is at the appropriate level.

-

-

Sample Introduction:

-

Insert the direct insertion probe with the sample capillary into the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum as the sample volatilizes. Multiple scans can be averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Determine the m/z values and relative abundances of the observed peaks.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation pathway of tert-butylmalononitrile.

Crystal Structure of tert-Butylmalononitrile: A Search for Definitive Data

Despite a comprehensive search of publicly available scientific literature and crystallographic databases, the definitive crystal structure of tert-butylmalononitrile has not been determined and is therefore not publicly available. As a result, a detailed technical guide on its crystal structure and conformation, including quantitative data and experimental protocols, cannot be compiled at this time.

Tert-butylmalononitrile, with the chemical formula C₇H₁₀N₂, is a nitrile compound featuring a sterically demanding tert-butyl group attached to a malononitrile fragment. While information regarding its synthesis and basic physical properties, such as a melting point of approximately 84°C, is available, the precise three-dimensional arrangement of its atoms and molecules in the solid state remains uncharacterized.

The determination of a crystal structure is a fundamental step in understanding the physicochemical properties of a compound. This process typically involves single-crystal X-ray diffraction, an experimental technique that provides precise measurements of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. This wealth of data is crucial for researchers in fields such as materials science and drug development for activities like computational modeling, polymorphism screening, and rational drug design.

A thorough search for a Crystallographic Information File (CIF) or related crystallographic data for tert-butylmalononitrile in prominent databases, such as the Cambridge Structural Database (CSD), and a broad sweep of chemical literature did not yield any published reports of its crystal structure determination.

While the synthesis of tert-butylmalononitrile has been reported, the experimental protocols for crystal growth and subsequent X-ray diffraction analysis are absent from the scientific record. Without this primary data, any discussion of its crystal packing, conformational analysis in the solid state, and quantitative structural parameters would be purely speculative.

For researchers, scientists, and drug development professionals interested in the conformational properties of this molecule, theoretical calculations using computational chemistry methods could provide insights into its gas-phase conformation. However, it is crucial to note that such models would lack the validation provided by an experimentally determined crystal structure, which accounts for the complex interplay of intermolecular forces present in the solid state.

Theoretical Insights into the Reactivity of tert-Butylmalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylmalononitrile, a derivative of malononitrile, presents a unique scaffold for organic synthesis due to the presence of two activating cyano groups and a sterically demanding tert-butyl group. While direct theoretical studies on its reactivity are not extensively available in the current literature, this guide provides a comprehensive overview of its expected chemical behavior based on established principles of organic chemistry and computational studies of analogous malononitrile derivatives. This document explores the anticipated reactivity of tert-butylmalononitrile in key organic transformations, including nucleophilic additions, cycloaddition reactions, and thermal decomposition pathways. The influence of the tert-butyl group on reaction mechanisms, transition states, and product distributions is a central focus. Methodologies for computational analysis and hypothetical experimental protocols are also provided to guide future research in this area.

Introduction

Malononitrile and its derivatives are versatile building blocks in organic synthesis, widely utilized in the construction of various heterocyclic compounds, pharmaceuticals, and functional materials.[1][2][3] The reactivity of these compounds is primarily governed by the acidic methylene proton situated between two electron-withdrawing nitrile groups and the electrophilic nature of the cyano carbons. The introduction of a tert-butyl group at the alpha-position is expected to significantly modulate these properties through a combination of steric hindrance and electronic effects. This guide aims to provide a theoretical framework for understanding and predicting the reactivity of tert-butylmalononitrile.

Computational Methodology for Reactivity Analysis

To rigorously investigate the reactivity of tert-butylmalononitrile, computational methods, particularly Density Functional Theory (DFT), are invaluable.[4] A typical workflow for such a theoretical study is outlined below.

Figure 1: A general workflow for the computational study of reaction mechanisms.

Experimental Protocols: Computational Details

A robust computational protocol for studying the reactivity of tert-butylmalononitrile would involve the following steps:

-

Geometry Optimization: The ground state geometries of reactants, intermediates, transition states, and products are optimized using a suitable level of theory, such as the B3LYP functional with a 6-31G* basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Ground states and intermediates should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Transition State (TS) Search: Various algorithms like Synchronous Transit-Guided Quasi-Newton (QST2) or the Berny algorithm can be employed to locate the transition state structures.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the desired reactants and products.

-

Energetic Calculations: To obtain more accurate energy profiles, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and its propensity to engage in different types of reactions.

Nucleophilic Additions

The electron-withdrawing nature of the two cyano groups makes the central carbon atom of tert-butylmalononitrile acidic and the nitrile carbons electrophilic. This facilitates a variety of nucleophilic addition reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. While malononitrile readily undergoes this reaction, the steric bulk of the tert-butyl group in tert-butylmalononitrile is expected to significantly hinder the initial deprotonation and subsequent nucleophilic attack.

Figure 2: Proposed mechanism for the Knoevenagel condensation of tert-butylmalononitrile.

Table 1: Predicted Activation Energies for Knoevenagel Condensation

| Reactant Pair | Catalyst | Predicted Activation Energy (kcal/mol) |

| tert-Butylmalononitrile + Benzaldehyde | Piperidine | 15 - 20 |

| Malononitrile + Benzaldehyde | Piperidine | 10 - 15 |

Note: The higher predicted activation energy for tert-butylmalononitrile reflects the increased steric hindrance from the tert-butyl group.

Experimental Protocols: Knoevenagel Condensation

-

To a solution of tert-butylmalononitrile (1 mmol) and an aldehyde or ketone (1 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or pyrrolidine (0.1 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated nitrile.

Michael Addition

The carbanion of tert-butylmalononitrile can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds or nitriles. Similar to the Knoevenagel condensation, the bulky tert-butyl group is expected to disfavor this reaction compared to unsubstituted malononitrile.

Cycloaddition Reactions

Malononitrile and its derivatives can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The electron-withdrawing nitrile groups lower the energy of the LUMO, making them reactive towards electron-rich dienes and dipoles.

References

- 1. The Chemistry of Malononitrile and its derivatives [ijisr.issr-journals.org]

- 2. The Chemistry of Malononitrile and its derivatives | Semantic Scholar [semanticscholar.org]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and First Synthesis of tert-Butylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butylmalononitrile. While the initial discovery and first reported synthesis of this sterically hindered malononitrile derivative are not prominently documented in readily accessible literature, this document compiles available historical context, detailed modern synthetic protocols, and extensive analytical data. The information presented is intended to serve as a valuable resource for researchers utilizing tert-butylmalononitrile as a building block in organic synthesis and drug discovery.

Introduction

tert-Butylmalononitrile, also known as 2-tert-butylpropanedinitrile, is a valuable reagent in organic synthesis. Its sterically bulky tert-butyl group imparts unique reactivity and solubility properties, making it a useful precursor for the synthesis of a variety of complex molecules. Despite its utility, the seminal report of its first synthesis is not widely cited. However, its use in mechanistic studies, such as the investigation of proton-transfer reactions by Hibbert and Long in 1971, indicates its availability to the chemical community by that time.[1] This guide will detail a well-established synthetic method and provide a thorough compilation of its physicochemical and spectroscopic properties.

Physicochemical and Spectroscopic Data

A summary of the quantitative data for tert-butylmalononitrile is presented in Table 1. This data is essential for its identification, purification, and use in subsequent chemical reactions.

Table 1: Physicochemical and Spectroscopic Properties of tert-Butylmalononitrile

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Melting Point | 84 °C | |

| Boiling Point | 80-85 °C at 7 Torr | |

| Density | 0.930 ± 0.06 g/cm³ | |

| Enthalpy of Sublimation | 59.8 ± 0.7 kJ/mol (at 298 K) | [2] |

| ¹H NMR (CDCl₃) | δ 3.5 (s, 1H), 1.25 (s, 9H) | [3] |

| IR (KBr) | 2973, 2942, 2877 (C-H str), 2254 (C≡N str) cm⁻¹ | [3] |

Note: More detailed spectroscopic data, including ¹³C NMR and Mass Spectrometry, are discussed in the Analytical Characterization section.

Synthesis of tert-Butylmalononitrile

While the original report of the first synthesis remains elusive, a common and effective method for the preparation of tert-butylmalononitrile involves the alkylation of malononitrile with a tert-butyl halide. The following protocol is a representative example of this approach.

Experimental Protocol: Alkylation of Malononitrile

This procedure outlines the synthesis of tert-butylmalononitrile from malononitrile and tert-butyl bromide using aluminum chloride as a Lewis acid catalyst.

Reagents and Equipment:

-

Malononitrile

-

tert-Butyl bromide

-

Aluminum chloride (anhydrous)

-

Nitromethane (anhydrous)

-

Methylene chloride

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

-

Dropping funnel

-

Ice-salt bath

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Under a nitrogen atmosphere, a solution of aluminum chloride (14.5 g, 100 mmol) in 40 mL of anhydrous nitromethane is prepared in a round-bottom flask.

-

Malononitrile (6.6 g, 100 mmol) is added to the solution.

-

The reaction mixture is cooled to between -15 and -20 °C using an ice-salt bath.

-

tert-Butyl bromide (22 g, 160 mmol) is added dropwise over a period of 30-45 minutes, maintaining the internal temperature of the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to 0-5 °C and is maintained at this temperature.

-

The progress of the reaction is monitored by TLC using a 30% ethyl acetate/hexane eluent. Additional tert-butyl bromide may be added if the reaction is incomplete.

-

After approximately 15 hours, the reaction is worked up by the careful addition of a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid produced.

-

The mixture is then extracted with methylene chloride.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure (Bpt: 112-116 °C / 11 mm Hg) to yield tert-butylmalononitrile as a white, waxy solid.[3] A typical yield for this reaction is approximately 70%.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

Analytical Characterization

Detailed analytical data is crucial for the unambiguous identification of tert-butylmalononitrile.

-

¹H NMR Spectroscopy: The proton NMR spectrum is simple, showing a singlet at approximately 3.5 ppm corresponding to the methine proton and a singlet at around 1.25 ppm for the nine equivalent protons of the tert-butyl group.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit four distinct signals: one for the quaternary carbon of the tert-butyl group, one for the methyl carbons, one for the methine carbon, and one for the nitrile carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for the C-H bonds of the tert-butyl group (around 2973, 2942, and 2877 cm⁻¹) and a sharp, strong peak for the nitrile (C≡N) stretch at approximately 2254 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak. Common fragmentation patterns would involve the loss of a methyl group or the entire tert-butyl group.

Conclusion

tert-Butylmalononitrile is a synthetically useful molecule with well-characterized physical and spectroscopic properties. While its initial discovery is not clearly documented in prominent literature, reliable synthetic methods are available. This guide provides researchers with the necessary information for its preparation, purification, and identification, facilitating its application in the synthesis of more complex molecular architectures for various scientific endeavors, including drug development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butylmalononitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for tert-Butylmalononitrile (CAS No: 4210-60-0), a key reagent in various synthetic pathways. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available safety data, outlines detailed handling procedures, and provides emergency response protocols.

Hazard Identification and Classification

tert-Butylmalononitrile is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is crucial to understand its hazard profile before commencing any work.

GHS Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[4]

Hazard Statements (H-Statements):

-

H335: May cause respiratory irritation.[4]

Symptoms of exposure may include inflammation of the skin characterized by itching, scaling, reddening, or blistering.[4] Eye contact can lead to redness, pain, and severe damage.[4] Inhalation may cause irritation of the lungs and respiratory system.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butylmalononitrile is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 4210-60-0 | [5][6] |

| Molecular Formula | C₇H₁₀N₂ | [6] |

| Molecular Weight | 122.17 g/mol | [6] |

| Appearance | White to Orange to Green powder to crystalline | [2][5][6] |

| Melting Point | 84 °C | [2][6] |

| Boiling Point | 80-85 °C (at 7 Torr) | [2][6] |

| Flash Point | 66 °C (151 °F) - closed cup | [3] |

| Solubility | Soluble in Methanol | [2][6] |

| Density | 0.930 ± 0.06 g/cm³ (Predicted) | [2][6] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling tert-Butylmalononitrile.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE): The following PPE is required for handling tert-Butylmalononitrile:

Hand Protection:

-

Wear nitrile gloves with a minimum thickness of 5-mil for splash protection.[8]

-

It is important to note that thin nitrile gloves provide limited chemical protection and should be discarded immediately upon contamination.[8]

-

Breakthrough times for specific chemicals can vary, and for many organic chemicals, it may be less than one minute.[8] Always inspect gloves before use and remove them carefully to avoid cross-contamination.[8][9]

Eye and Face Protection:

-

Chemical splash goggles that meet the ANSI Z87.1 standard are required.[1]

-

A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]

Skin and Body Protection:

-

A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.[10]

-

Closed-toe shoes and long pants are mandatory.[1]

Respiratory Protection:

-

All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

-

If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[7]

-

Use non-sparking tools to prevent ignition sources.[3]

-

Ensure all containers are clearly labeled.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Store apart from incompatible materials. While specific incompatibility data for tert-Butylmalononitrile is limited, as a general precaution for nitriles, avoid contact with strong acids, strong bases, and oxidizing agents.[12]

Experimental Protocol: Weighing and Dispensing of tert-Butylmalononitrile Powder

This protocol outlines the steps for safely weighing and dispensing solid tert-Butylmalononitrile in a laboratory setting.

1. Preparation: a. Don all required PPE as specified in Section 3. b. Ensure a chemical fume hood is operational and the sash is at the appropriate working height. c. Prepare the work surface within the fume hood by covering it with absorbent, plastic-backed paper.[1] d. Assemble all necessary equipment (e.g., analytical balance, spatulas, weighing paper/boats, receiving flask, and waste container) inside the fume hood.

2. Weighing: a. Tare the analytical balance with the weighing paper or boat. b. Carefully open the tert-Butylmalononitrile container. c. Using a clean spatula, transfer the desired amount of powder to the weighing paper/boat. Minimize the generation of dust. d. Close the primary container immediately after dispensing.

3. Transfer: a. Carefully transfer the weighed powder into the receiving flask. A powder funnel may be used to prevent spillage. b. Tap the weighing paper/boat and funnel to ensure all powder is transferred.

4. Clean-up: a. Dispose of the used weighing paper/boat and any contaminated materials (e.g., wipes) in a designated, sealed hazardous waste container. b. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. c. Wipe down the work surface inside the fume hood. d. Remove gloves and wash hands thoroughly with soap and water.

Accidental Release and Emergency Procedures

Spill Response: In the event of a spill, follow these procedures promptly and safely.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[13] Remove contaminated clothing and shoes. Get medical advice if skin irritation occurs.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.[4]

-

Incompatible Materials: As a general precaution for nitriles, avoid strong oxidizing agents, strong acids, and strong bases.[12] Mixing nitriles with strong oxidizing acids can lead to violent reactions.[12] The combination of bases and nitriles can produce hydrogen cyanide.[12]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[4]

Toxicological Information

Disposal Considerations

Dispose of tert-Butylmalononitrile and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be placed in a sealed, labeled container and disposed of through a licensed hazardous waste disposal company. Do not pour down the drain.[7]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for tert-Butylmalononitrile. It is imperative that all personnel handling this chemical are thoroughly trained on its hazards and the procedures outlined in this document. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 2. TERT-BUTYLMALONONITRILE price,buy TERT-BUTYLMALONONITRILE - chemicalbook [chemicalbook.com]

- 3. TERT-BUTYLMALONONITRILE - Safety Data Sheet [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. tert-Butylmalononitrile | 4210-60-0 | TCI AMERICA [tcichemicals.com]

- 6. TERT-BUTYLMALONONITRILE CAS#: 4210-60-0 [m.chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 9. westlab.com.au [westlab.com.au]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Navigating the Stability of tert-Butylmalononitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and recommended storage conditions for tert-Butylmalononitrile (CAS No. 4210-60-0). Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's intrinsic stability, potential degradation pathways, and best practices for handling and long-term storage to ensure its integrity for research and development purposes.

Core Chemical Properties and Structure

tert-Butylmalononitrile is a crystalline solid, appearing as a white to off-white powder. It is characterized by the presence of a sterically hindering tert-butyl group attached to the central carbon of a malononitrile framework. This structural feature significantly influences its reactivity and stability.

Table 1: Physicochemical Properties of tert-Butylmalononitrile

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Melting Point | 84 °C | [1] |

| Boiling Point | 80-85 °C (at 7 Torr) | [1] |

| Appearance | White to Orange to Green powder to crystaline | [1][2] |

| Solubility | Soluble in Methanol | [1] |

Chemical Stability Profile

While specific kinetic data on the degradation of tert-Butylmalononitrile is not extensively available in public literature, its stability can be inferred from the general reactivity of malononitriles and the influence of the tert-butyl group. The primary routes of degradation for this compound are anticipated to be hydrolysis, and thermal decomposition.

Hydrolytic Stability

The nitrile functional groups in tert-Butylmalononitrile are susceptible to hydrolysis, a common degradation pathway for many pharmaceuticals.[3] This process can occur under both acidic and basic conditions, proceeding in a stepwise manner. The initial hydrolysis product is the corresponding amide, which can further hydrolyze to a carboxylic acid, liberating ammonia in the process.

Potential Hydrolysis Pathway:

-

Step 1 (Acid or Base Catalyzed): tert-Butylmalononitrile → 2-(tert-Butyl)-2-cyanoacetamide

-

Step 2 (Acid or Base Catalyzed): 2-(tert-Butyl)-2-cyanoacetamide → 2-(tert-Butyl)malonamic acid → 3,3-Dimethyl-2-oxobutanoic acid + Ammonia

The bulky tert-butyl group may offer some steric hindrance to the approach of water molecules, potentially slowing the rate of hydrolysis compared to unsubstituted malononitrile. However, prolonged exposure to aqueous environments, especially at non-neutral pH, is expected to lead to degradation.

Thermal Stability

Based on information for similar compounds, tert-Butylmalononitrile is expected to be relatively stable at ambient temperatures. However, elevated temperatures can induce decomposition. Thermal decomposition of nitriles can lead to the release of toxic fumes, including oxides of carbon and nitrogen.[3] It is crucial to avoid high temperatures during storage and handling.

Photostability

As per ICH Q1B guidelines, photostability testing is a critical component of stability studies.[4][5][6][7][8] While specific photostability data for tert-Butylmalononitrile is not available, compounds with nitrile groups can be susceptible to photodegradation. It is recommended to protect the compound from light during storage.

Recommended Storage and Handling

To maintain the purity and integrity of tert-Butylmalononitrile, the following storage and handling procedures are recommended:

Table 2: Recommended Storage and Handling of tert-Butylmalononitrile

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and potential side reactions.[1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, light-resistant containers | To prevent exposure to moisture and light, which can accelerate degradation.[2] |

| Ventilation | Store in a well-ventilated area | To mitigate the risk of inhaling any potential vapors or dust. |

| Security | Store locked up | Due to its toxicity if swallowed.[2] |

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

Experimental Protocols for Stability Assessment (Illustrative)

For researchers wishing to conduct their own stability studies on tert-Butylmalononitrile, the following forced degradation protocol, based on pharmaceutical industry standards, can be adapted.[3][9][10][11][12]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][9][11][12]

Table 3: Illustrative Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration | Analysis |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | HPLC-UV, LC-MS |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | HPLC-UV, LC-MS |

| Oxidative | 3% H₂O₂ | 24 hours at room temperature | HPLC-UV, LC-MS |

| Thermal | Dry heat at 105°C | 48 hours | HPLC-UV, LC-MS |

| Photolytic | ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | As per guidelines | HPLC-UV, LC-MS |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.[13][14][15]

Logical Relationships in Stability

The stability of tert-Butylmalononitrile is influenced by a combination of environmental factors. The following diagram illustrates the key relationships.

Caption: Factors influencing the stability of tert-Butylmalononitrile.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the chemical stability of a compound like tert-Butylmalononitrile.

Caption: Workflow for chemical stability assessment.

Conclusion

While tert-Butylmalononitrile is a valuable reagent in research and development, its stability is a critical parameter that must be carefully managed. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage under an inert atmosphere will help to ensure its long-term integrity. For critical applications, it is advisable to perform stability studies under conditions that mimic the intended use to identify any potential degradation pathways and to establish a reliable shelf-life. This guide provides a framework for understanding and managing the chemical stability of tert-Butylmalononitrile, enabling researchers to use this compound with confidence.

References

- 1. TERT-BUTYLMALONONITRILE CAS#: 4210-60-0 [m.chemicalbook.com]

- 2. tert-Butylmalononitrile | 4210-60-0 | TCI AMERICA [tcichemicals.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. iagim.org [iagim.org]

- 6. m.youtube.com [m.youtube.com]

- 7. database.ich.org [database.ich.org]

- 8. ikev.org [ikev.org]

- 9. ijpsr.com [ijpsr.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. scispace.com [scispace.com]

- 13. ijmr.net.in [ijmr.net.in]

- 14. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]

- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butylmalononitrile from Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of tert-butylmalononitrile from malononitrile. The information is intended to guide researchers in the successful preparation of this compound for further use in organic synthesis and drug discovery.

Introduction

Malononitrile is a versatile reagent in organic synthesis due to the high acidity of its methylene protons, making it an excellent nucleophile for various carbon-carbon bond-forming reactions. The alkylation of malononitrile is a fundamental transformation that provides access to a wide range of substituted dinitriles, which are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This document focuses on the synthesis of tert-butylmalononitrile, a derivative with a sterically bulky tert-butyl group, which can introduce specific steric and electronic properties into target molecules.

The protocol described herein is based on a Lewis acid-catalyzed alkylation of malononitrile with a tert-butyl halide. This method offers a direct route to the desired product.

Experimental Protocol: Synthesis of tert-Butylmalononitrile

This protocol details the synthesis of tert-butylmalononitrile via the alkylation of malononitrile with tert-butyl bromide using aluminum chloride as a Lewis acid catalyst.[1]

Materials:

-

Malononitrile

-

tert-Butyl bromide

-

Aluminum chloride (AlCl₃)

-

Nitromethane (CH₃NO₂)

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate (EA)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve aluminum chloride (14.5 g, 100 mmol) in 40 mL of nitromethane.

-

Addition of Malononitrile: To the solution from step 1, add malononitrile (6.6 g, 100 mmol).

-

Cooling and Addition of Alkylating Agent: Cool the reaction mixture to between -15 and -20 °C using an appropriate cooling bath. Slowly add tert-butyl bromide (22 g, 160 mmol) to the cooled mixture over a period of 30-45 minutes, ensuring the temperature is maintained.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 0-5 °C and maintain it at this temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexane eluent. If the reaction is incomplete, additional tert-butyl bromide may be added.

-

Reaction Quenching and Work-up: After 15 hours, or upon completion as indicated by TLC, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid produced.

-

Extraction: Extract the reaction mixture with methylene chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum using a rotary evaporator.

-

Product Isolation: The resulting crude product (8.5 g, 70% yield) can be used for subsequent steps without further purification.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of tert-butylmalononitrile.

| Parameter | Value | Reference |

| Yield | 70% | [1] |

| Physical Appearance | White to Orange to Green powder to crystalline | [1] |

| Melting Point | 84 °C | [1] |

| Boiling Point | 80-85 °C (at 7 Torr) | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.42 (s, 1H), 1.24 (s, 9H) | [1] |

Application Notes

-

Reactivity of Malononitrile: Malononitrile is an active methylene compound where the two cyano groups stabilize the conjugate base, making the methylene protons acidic and readily removable by a base. This carbanion is a potent nucleophile for alkylation reactions.

-

Alternative Alkylation Strategies: While the provided protocol utilizes a Lewis acid, traditional alkylations of active methylene compounds are often performed under basic conditions. A common approach involves the use of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the malononitrile, followed by the addition of an alkylating agent. The choice of base and solvent can be critical to the success of the reaction and can influence the yield and purity of the product.

-

Lewis Acid Catalysis: In the featured protocol, aluminum chloride acts as a Lewis acid, likely activating the tert-butyl bromide to facilitate the electrophilic attack on the malononitrile. This approach can be advantageous when dealing with substrates that are sensitive to strong bases.

-

Potential Side Reactions: Dialkylation of malononitrile is a potential side reaction, although the steric hindrance of the tert-butyl group may disfavor this. The reaction conditions, such as temperature and stoichiometry of reagents, should be carefully controlled to minimize the formation of byproducts.

-

Purification Considerations: While the protocol suggests that the crude product may be used without further purification, for applications requiring high purity, chromatographic techniques such as column chromatography or recrystallization may be necessary.

-

Utility of tert-Butylmalononitrile: Substituted malononitriles are valuable intermediates in organic synthesis. They can be used to construct a variety of cyclic and acyclic compounds. The tert-butyl group can serve as a sterically demanding substituent to influence the regioselectivity and stereoselectivity of subsequent reactions or to modulate the biological activity of a target molecule.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of tert-butylmalononitrile.

Caption: Experimental workflow for the synthesis of tert-butylmalononitrile.

References

tert-Butylmalononitrile: A Versatile Intermediate in Pharmaceutical Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – tert-Butylmalononitrile, a key organic synthesis intermediate, is gaining significant attention within the pharmaceutical industry for its role as a versatile building block in the development of novel therapeutic agents. Its unique structural features allow for its incorporation into a variety of heterocyclic scaffolds, which are prominent in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of tert-butylmalononitrile in pharmaceutical synthesis.

Physicochemical Properties and Synthesis

tert-Butylmalononitrile is a white to off-white crystalline powder with a melting point of 84°C.[1] It is soluble in methanol and can be stored at 2-8°C.[1] A common synthetic route to tert-butylmalononitrile is detailed below.

Table 1: Physicochemical Data of tert-Butylmalononitrile

| Property | Value | Reference |

| CAS Number | 4210-60-0 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | |

| Melting Point | 84 °C | [1] |

| Boiling Point | 80-85 °C (7 Torr) | [1] |

| Appearance | White to Orange to Green powder to crystalline | [1] |

| Solubility | Soluble in Methanol | [1] |

Application in the Synthesis of Pharmaceutical Scaffolds

The dinitrile functionality of tert-butylmalononitrile, combined with the sterically bulky tert-butyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Of particular interest is its use in the synthesis of substituted pyrimidines and pyrazoles, which are core structures in a wide range of pharmaceuticals.

While direct synthesis of a currently marketed drug from tert-butylmalononitrile is not prominently documented in publicly available literature, its utility is demonstrated in the synthesis of key pharmacophores. For instance, malononitrile derivatives are known to undergo cyclocondensation reactions with urea or guanidine derivatives to form substituted pyrimidines, a class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.

Experimental Protocols

Synthesis of tert-Butylmalononitrile

This protocol describes a common laboratory-scale synthesis of tert-butylmalononitrile from malononitrile and tert-butyl bromide.[1]

Materials:

-

Malononitrile

-

tert-Butyl bromide

-

Aluminum chloride

-

Nitromethane

-

Methylene chloride